molecular formula C14H11FN4 B11807534 3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)aniline

3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B11807534
M. Wt: 254.26 g/mol
InChI Key: QHPVAILSRRMHDD-UHFFFAOYSA-N
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Description

3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the fluorophenyl and aniline groups. One common method is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the triazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)benzenesulfonamide
  • 3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)phenol
  • 3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)benzaldehyde

Uniqueness

3-(5-(3-Fluorophenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to its specific combination of a fluorophenyl group and an aniline moiety attached to the triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11FN4

Molecular Weight

254.26 g/mol

IUPAC Name

3-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]aniline

InChI

InChI=1S/C14H11FN4/c15-11-5-1-3-9(7-11)13-17-14(19-18-13)10-4-2-6-12(16)8-10/h1-8H,16H2,(H,17,18,19)

InChI Key

QHPVAILSRRMHDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NC(=NN2)C3=CC(=CC=C3)F

Origin of Product

United States

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